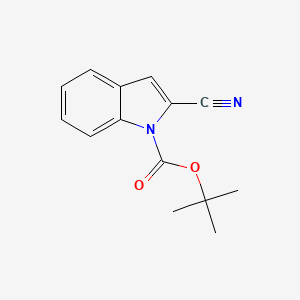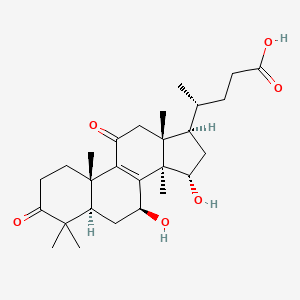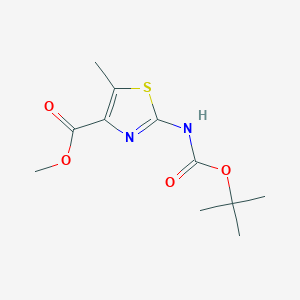
1-(N,N'-Bis(tert-butoxycarbonyl)carbamimidoyl)piperidine-4-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(N,N’-(bis(tert-butoxycarbonyl))carbamimidoyl)piperidine-4-carboxylic acid is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its piperidine ring structure, which is substituted with a carboxylic acid group and a bis(tert-butoxycarbonyl)carbamimidoyl group. The presence of these functional groups imparts unique chemical properties to the compound, making it valuable for diverse applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(N,N’-(bis(tert-butoxycarbonyl))carbamimidoyl)piperidine-4-carboxylic acid typically involves multiple steps. One common approach is to start with piperidine-4-carboxylic acid, which undergoes protection of the amine group using tert-butoxycarbonyl (Boc) groups. This is followed by the introduction of the carbamimidoyl group through a series of reactions involving reagents such as carbodiimides and amines. The reaction conditions often require controlled temperatures and the use of solvents like dichloromethane or tetrahydrofuran.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often employing automated reactors and continuous flow systems. The use of high-purity starting materials and stringent quality control measures ensures the consistency and reliability of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
1-(N,N’-(bis(tert-butoxycarbonyl))carbamimidoyl)piperidine-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove protective groups or reduce specific functional groups.
Substitution: The compound can participate in nucleophilic substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols under basic or neutral conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce amines or alcohols.
Applications De Recherche Scientifique
1-(N,N’-(bis(tert-butoxycarbonyl))carbamimidoyl)piperidine-4-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Employed in the study of enzyme inhibitors and receptor ligands due to its structural similarity to biologically active compounds.
Medicine: Investigated for its potential therapeutic properties, including its role as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific functional properties.
Mécanisme D'action
The mechanism of action of 1-(N,N’-(bis(tert-butoxycarbonyl))carbamimidoyl)piperidine-4-carboxylic acid involves its interaction with molecular targets such as enzymes or receptors. The compound’s functional groups enable it to bind to active sites, inhibiting or modulating the activity of the target molecules. This interaction can affect various biochemical pathways, leading to the desired therapeutic or chemical effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-(tert-Butoxycarbonyl)piperidine-4-carboxylic acid: Shares the piperidine ring and Boc protection but lacks the carbamimidoyl group.
1-(tert-Butoxycarbonyl)-2-piperidinecarboxylic acid: Similar structure but with a different position of the carboxylic acid group.
1-(tert-Butoxycarbonyl)-4-piperidinecarboxylic acid ethyl ester: An ester derivative with similar protective groups.
Uniqueness
1-(N,N’-(bis(tert-butoxycarbonyl))carbamimidoyl)piperidine-4-carboxylic acid is unique due to the presence of both the bis(tert-butoxycarbonyl)carbamimidoyl group and the piperidine-4-carboxylic acid structure. This combination imparts distinct chemical properties, making it valuable for specific applications in research and industry.
Propriétés
Formule moléculaire |
C17H29N3O6 |
|---|---|
Poids moléculaire |
371.4 g/mol |
Nom IUPAC |
1-[(Z)-N,N'-bis[(2-methylpropan-2-yl)oxycarbonyl]carbamimidoyl]piperidine-4-carboxylic acid |
InChI |
InChI=1S/C17H29N3O6/c1-16(2,3)25-14(23)18-13(19-15(24)26-17(4,5)6)20-9-7-11(8-10-20)12(21)22/h11H,7-10H2,1-6H3,(H,21,22)(H,18,19,23,24) |
Clé InChI |
OWKXYOAEYHHLCN-UHFFFAOYSA-N |
SMILES isomérique |
CC(C)(C)OC(=O)N/C(=N/C(=O)OC(C)(C)C)/N1CCC(CC1)C(=O)O |
SMILES canonique |
CC(C)(C)OC(=O)NC(=NC(=O)OC(C)(C)C)N1CCC(CC1)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-[(5-Acetyl-2-Ethoxyphenyl)carbamoyl]benzoic Acid](/img/structure/B13915998.png)
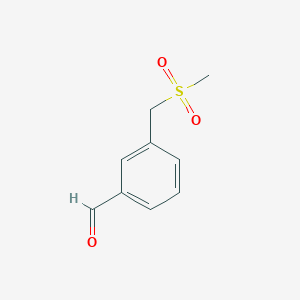

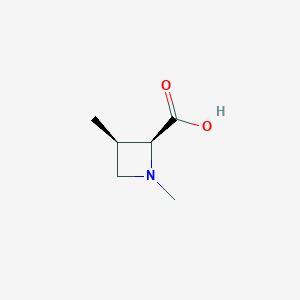
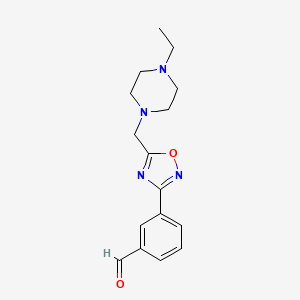
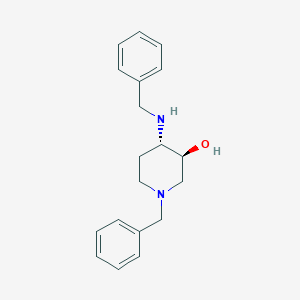

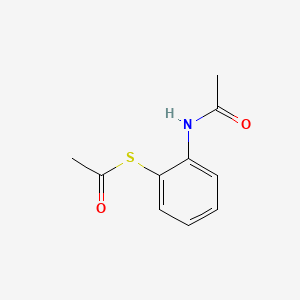

![(3R,2'R)-2,2-Difluoro-3-[methyl-(2-methyl-propane-2-sulfinyl)-amino]-3-(4-nitro-phenyl)-propionic acid](/img/structure/B13916042.png)
